molecular formula C17H19NO3S2 B12135411 (5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12135411
M. Wt: 349.5 g/mol
InChI Key: UXBPOSIJVDWIJK-UVTDQMKNSA-N
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Description

(5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclopentyl group, and a dimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of a thiazolidinone derivative with a cyclopentyl group and a dimethoxybenzylidene moiety. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification methods to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-oxo-1,3-thiazolidin-4-one
  • (5Z)-3-cyclopentyl-5-(2,3-dimethoxybenzylidene)-2-imino-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H19NO3S2

Molecular Weight

349.5 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19NO3S2/c1-20-13-9-5-6-11(15(13)21-2)10-14-16(19)18(17(22)23-14)12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3/b14-10-

InChI Key

UXBPOSIJVDWIJK-UVTDQMKNSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3CCCC3

Origin of Product

United States

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